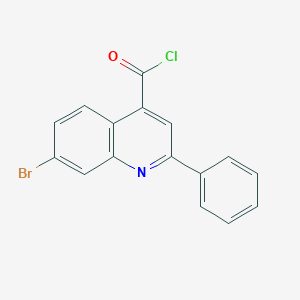
7-Bromo-2-phenylquinoline-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-phenylquinoline-4-carbonyl chloride: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a phenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors
Bromination: The bromination of 2-phenylquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Formation of Carbonyl Chloride:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-phenylquinoline-4-carbonyl chloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles like amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), and various amines can be used.
Addition Reactions: Reagents like ammonia (NH3), primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Azides, cyanides, and substituted amines.
Addition Products: Amides, esters, and thioesters.
Oxidation and Reduction Products: Various oxidized or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives, including 7-Bromo-2-phenylquinoline-4-carbonyl chloride, have shown potential as antimicrobial agents.
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Material Science: Used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-phenylquinoline-4-carbonyl chloride involves its interaction with biological molecules. The carbonyl chloride group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.
Molecular Targets and Pathways:
Proteins: Targets nucleophilic amino acid residues in proteins, leading to enzyme inhibition.
DNA: Interacts with nucleophilic sites in DNA, potentially causing DNA damage and affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline: Lacks the bromine and carbonyl chloride groups, making it less reactive.
7-Bromoquinoline: Lacks the phenyl and carbonyl chloride groups, limiting its applications.
4-Carbonyl Chloride Quinoline: Lacks the bromine and phenyl groups, affecting its chemical properties.
Uniqueness: 7-Bromo-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of the bromine, phenyl, and carbonyl chloride groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
7-bromo-2-phenylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-6-7-12-13(16(18)20)9-14(19-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRNCOWBBBPBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













